molecular formula C10H10Cl2N4O2 B11835630 tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate

tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate

Cat. No.: B11835630
M. Wt: 289.11 g/mol
InChI Key: VSRAHBKRZHHYOF-UHFFFAOYSA-N
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Description

tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with two chlorine atoms at positions 5 and 7, and a tert-butyl carboxylate group at position 1. The tert-butyl group enhances steric bulk and may improve metabolic stability compared to smaller ester derivatives .

Properties

Molecular Formula

C10H10Cl2N4O2

Molecular Weight

289.11 g/mol

IUPAC Name

tert-butyl 5,7-dichloropyrazolo[4,3-d]pyrimidine-1-carboxylate

InChI

InChI=1S/C10H10Cl2N4O2/c1-10(2,3)18-9(17)16-6-5(4-13-16)14-8(12)15-7(6)11/h4H,1-3H3

InChI Key

VSRAHBKRZHHYOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)N=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the dichloro groups .

Mechanism of Action

The mechanism of action of tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. It primarily acts as a kinase inhibitor, binding to the active site of CDK2 and preventing its activity. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the ATP-binding pocket of the kinase, blocking ATP access and thus inhibiting kinase activity .

Comparison with Similar Compounds

Ethyl 5,7-Dichloro-1H-Pyrazolo[4,3-d]pyrimidine-3-Carboxylate

Structural Differences :

  • Ester Group : Ethyl ester at position 3 vs. tert-butyl ester at position 1.
  • Substitution Pattern : The carboxylate group’s position (3 vs. 1) alters electronic distribution and steric accessibility.

Physicochemical Properties :

  • Molecular Weight : 261.07 g/mol (ethyl) vs. higher expected value for tert-butyl due to the larger substituent .
  • Storage Conditions : Ethyl derivative requires storage at 2–8°C under inert atmosphere, suggesting sensitivity to moisture/oxygen. Similar handling may apply to the tert-butyl analog .
  • Hazard Profile : Ethyl compound carries hazard statement H302 (harmful if swallowed) and precautionary measures (P280, P305+P351+P338). tert-Butyl derivatives may share oral toxicity risks but lack explicit data .

Halogen-Substituted Analogs: Brominated Pyrazolo[4,3-d]pyrimidines

Examples :

  • 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
  • 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Key Differences :

  • Reactivity : Bromine’s higher leaving-group ability compared to chlorine or carboxylates makes brominated analogs more reactive in nucleophilic substitutions.
  • Electronic Effects : Bromine’s electronegativity may alter π-π stacking or hydrogen-bonding interactions in target binding compared to carboxylate esters .

tert-Butyl Carbamate Derivatives in Complex Molecules

Example :

  • Patent Example 29: A quinoline derivative incorporating a tert-butyl carbamate group for structural stability during synthesis.

Comparison :

  • Role of tert-Butyl Group: Enhances solubility in organic solvents and protects reactive sites (e.g., amines) in multi-step syntheses.

Research Implications and Gaps

  • Physicochemical Data : Melting/boiling points, solubility, and crystallinity data for the tert-butyl compound are lacking but critical for industrial applications.
  • Safety Profiles : Detailed toxicological studies are needed for tert-butyl derivatives to confirm hazard classifications.
  • Structural Insights : Computational modeling (e.g., ModelSEED) or crystallography (via SHELX) could elucidate electronic effects of substitution patterns .

This comparison highlights the influence of substituent identity and position on the properties and applications of pyrazolo[4,3-d]pyrimidine derivatives. Further empirical studies are warranted to expand the available data on tert-butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate.

Biological Activity

tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate (CAS Number: 1934572-74-3) is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family. Its unique structure includes a pyrazolo core with dichloro substituents and a tert-butyl carboxylate group, which contributes to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C10H12Cl2N4
  • Molecular Weight : 259.13 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a pyrazolo[4,3-d]pyrimidine core with tert-butyl and dichloro substituents enhancing its lipophilicity and stability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Pyrazolo Core : Utilizing appropriate precursors such as 5,7-dichloropyrazole.
  • Esterification : Reacting the resulting compound with tert-butyl alcohol in the presence of acid catalysts.
  • Purification : Employing techniques like recrystallization or chromatography to obtain pure product.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For instance:
    • A549 (Lung Cancer) : IC50 values indicating effective growth inhibition.
    • MCF-7 (Breast Cancer) : Demonstrated apoptosis induction at specific concentrations.
Cell LineIC50 Value (µM)Reference
A54926
MCF-73.0

Anti-inflammatory Properties

Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class possess anti-inflammatory properties. This is attributed to their ability to modulate pathways related to inflammation and immune response.

Study on Antitumor Activity

A study conducted by Xia et al. evaluated various derivatives of pyrazolo compounds, including this compound. The findings indicated:

  • Significant apoptosis in cancer cells.
  • Growth inhibition properties comparable to established chemotherapeutics.

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural modifications influence biological activity. For example:

  • Substituting different halogens or functional groups can enhance or reduce anticancer efficacy.

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